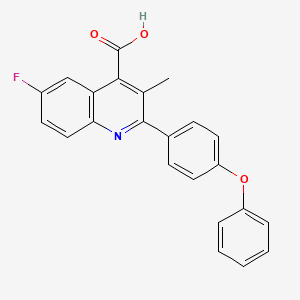

6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid

Description

6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a fluorine atom at position 6, a methyl group at position 3, a 4-phenoxyphenyl substituent at position 2, and a carboxylic acid moiety at position 3. This compound belongs to a class of molecules known for diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties. The quinoline core provides a rigid aromatic framework, while the substituents modulate electronic, steric, and solubility properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

96187-36-9 |

|---|---|

Molecular Formula |

C23H16FNO3 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

6-fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C23H16FNO3/c1-14-21(23(26)27)19-13-16(24)9-12-20(19)25-22(14)15-7-10-18(11-8-15)28-17-5-3-2-4-6-17/h2-13H,1H3,(H,26,27) |

InChI Key |

ODILYAYKQDDXJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation with primary or secondary amines to form stable amide derivatives. This reaction is critical for modifying pharmacokinetic properties in drug development.

Conditions :

-

Activation of the carboxylic acid using carbodiimides (e.g., EDCl or DCC) or mixed anhydrides.

-

Coupling with amines in polar aprotic solvents (e.g., DMF or THF) at 25–60°C.

Example :

| Substrate | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Target compound | N-Ethylpiperazine | Corresponding amide | 97 |

The electron-withdrawing fluorine atom at position 6 enhances electrophilicity, facilitating nucleophilic attack at the carbonyl carbon .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under specific conditions.

Conditions :

-

Use of lithium aluminum hydride (LiAlH₄) or borane-THF complex in anhydrous ether or THF.

-

Reaction temperatures: 0–25°C.

Limitations :

Steric hindrance from the 4-phenoxyphenyl group may reduce reaction efficiency compared to less-substituted analogues .

Salt Formation

The compound forms stable salts with alkali metals, improving solubility for pharmacological applications.

Examples :

| Salt Type | Synthetic Method | Application | Reference |

|---|---|---|---|

| Sodium salt | Neutralization with NaOH | Enhanced aqueous solubility | |

| Potassium salt | Reaction with K₂CO₃ | Formulation for in vivo studies |

Enzymatic Inhibition

The compound acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

Mechanism :

-

Competitive inhibition via binding to the ubiquinone site of DHODH.

-

Structural analysis (X-ray crystallography) shows hydrophobic interactions with Leu172 and hydrogen bonding with Arg136 .

Activity Data :

| Assay | IC₅₀ (nM) | EC₅₀ (VSV) | EC₅₀ (Influenza) | Reference |

|---|---|---|---|---|

| DHODH inhibition | 1 | – | – | |

| Antiviral activity | – | 2 | 41 |

Synthetic Intermediate Reactivity

During synthesis, the compound participates in critical transformations:

Cyclization

Formation of the quinoline core via Friedel-Crafts acylation or Gould-Jacobs cyclization .

Halogenation

Introduction of fluorine at position 6 using HF-pyridine or Selectfluor® under controlled conditions .

Cross-Coupling

Suzuki-Miyaura coupling to introduce the 4-phenoxyphenyl group, catalyzed by Pd(PPh₃)₄ in dioxane/H₂O .

Substitution Reactions

The fluorine atom at position 6 may undergo nucleophilic aromatic substitution (NAS) under harsh conditions, though steric hindrance from the adjacent phenoxyphenyl group limits reactivity.

Example :

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 24h | 6-Piperidino derivative | <10 |

Esterification

The carboxylic acid forms esters with alcohols, though this is less explored compared to amidation.

Conditions :

-

Fischer esterification (H₂SO₄ catalyst) or Steglich esterification (DCC/DMAP).

Stability and Degradation

-

Thermal Stability : Decomposes above 280°C (melting point range: 318–320°C).

-

Photostability : Susceptible to UV-induced degradation due to the quinoline chromophore .

Key Structural Influences on Reactivity

-

Electron-Withdrawing Fluorine : Increases electrophilicity at the carbonyl and adjacent positions.

-

Steric Hindrance : The 4-phenoxyphenyl group reduces accessibility to the quinoline core in substitution reactions.

-

Hydrophobic Interactions : Govern binding to biological targets like DHODH .

This compound’s versatility in chemical reactions and potent bioactivity make it a valuable scaffold in medicinal chemistry, particularly for antiviral and anticancer applications .

Scientific Research Applications

6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid has been studied for various scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antibacterial and antiviral agent.

Medicine: Explored for its anticancer properties, particularly as a topoisomerase II inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. One of the primary targets is topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells . Additionally, its fluorine and phenoxy groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Activity

- Fluorine at Position 6 : Enhances lipophilicity and metabolic stability. In NSC 368390, fluorine contributes to potent antitumor activity by optimizing target binding .

- Methyl at Position 3 : Reduces steric hindrance and improves pharmacokinetic stability. Present in both NSC 368390 and the target compound .

- Aryl Groups at Position 2: 4-Phenoxyphenyl: Increases solubility via the ether oxygen, balancing hydrophobicity for improved bioavailability . Biphenyl (NSC 368390): Enhances target affinity but may reduce solubility compared to phenoxyphenyl . 4-Fluorophenyl (Antibacterial derivatives): Optimizes antibacterial activity by modulating electron-withdrawing effects .

Solubility and Physicochemical Properties

- The target compound’s 4-phenoxyphenyl group improves solubility in organic solvents (e.g., acetone, dichloromethane) compared to purely aromatic analogs like 6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid, which is more hydrophobic .

- Sodium salt formulations (e.g., NSC 368390) enhance water solubility, enabling parenteral administration .

Biological Activity

6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, characterized by its unique molecular structure which includes a fluorine atom, a methyl group, and a phenoxyphenyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid is C₁₈H₁₄FNO₃, with a molecular weight of approximately 373.38 g/mol. The quinoline core provides a bicyclic structure that enhances its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of quinoline carboxylic acids, including 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid, exhibit significant antitumor properties . These compounds are believed to act through mechanisms such as:

- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can hinder the growth of various cancer cell lines by inducing apoptosis.

- Targeting Specific Pathways : While specific pathways remain under investigation, initial findings suggest interactions with key cellular mechanisms involved in cancer progression.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies employing the agar diffusion method demonstrated promising antibacterial activity comparable to established antibiotics like ampicillin and gentamicin . The results are summarized in Table 1 below.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin: 20 |

| Escherichia coli | 15 | Gentamicin: 17 |

| Pseudomonas aeruginosa | 14 | - |

The exact mechanisms through which 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid exerts its biological effects are still being elucidated. However, preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and bacterial survival.

- Binding Affinity Studies : Interaction studies indicate that the compound binds effectively to various biological targets, which may enhance its therapeutic potential .

Case Studies

A notable study focused on the synthesis and evaluation of related quinoline derivatives revealed that structural modifications significantly influenced their biological activities. For instance, compounds with varying substituents showed different levels of potency against cancer cell lines and bacteria .

Another investigation highlighted the efficacy of quinoline derivatives as SIRT3 inhibitors, proposing that similar mechanisms might apply to 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid, suggesting a role in cancer treatment through metabolic regulation .

Q & A

Q. What are the optimized synthetic routes for 6-fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline-4-carboxylic acid derivatives typically involves condensation, cyclization, and functionalization steps. For analogous compounds, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are used to introduce aryl groups (e.g., 4-phenoxyphenyl) at the quinoline C-2 position . Cyclization of intermediates under acidic or basic conditions (e.g., using H₂SO₄ or NaOH) forms the quinoline core . Fluorination at C-6 is achieved via electrophilic substitution or halogen exchange (e.g., using Selectfluor™) . Key parameters include:

- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions.

- Solvents : DMF or toluene for high-temperature reactions.

- Yields : Reported yields for similar compounds range from 60–85%, with purity >95% achieved via recrystallization or HPLC .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluoro, methyl, phenoxyphenyl). Aromatic proton signals in δ 7.0–8.5 ppm and carboxylic acid protons at δ 12–14 ppm are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₇FNO₃ requires m/z 374.1092) .

- HPLC-PDA : Monitors purity (>98%) and identifies byproducts. Discrepancies in melting points or spectral data are resolved by repeating synthesis under inert atmospheres (N₂/Ar) to avoid oxidation .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?

- Methodological Answer :

- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .

- Antifungal Activity : Broth microdilution against C. albicans .

- Mechanistic Studies : DNA gyrase/topoisomerase IV inhibition assays, as fluoroquinolones target these enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

- Methodological Answer :

- Key Modifications :

- C-2 Aryl Group : Replace 4-phenoxyphenyl with electron-deficient groups (e.g., 4-CF₃) to improve bacterial membrane penetration .

- C-3 Methyl Group : Substitute with bulkier alkyl chains (e.g., isopropyl) to reduce metabolic degradation .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent electronic properties (Hammett σ) with MIC values .

Q. What computational strategies are employed to predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with M. tuberculosis enoyl-ACP reductase or S. aureus DNA gyrase .

- Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100 ns trajectories. Key interactions include H-bonding between the carboxylic acid group and Arg458 (gyrase B subunit) .

Q. How can contradictory data on metabolic stability be addressed in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Contradictory half-life (t₁/₂) values may arise from species-specific CYP450 isoforms .

- Stabilization Strategies : Introduce deuterium at labile positions (e.g., C-3 methyl) to slow oxidative metabolism .

Q. What methodologies are used to design hybrid derivatives with dual antibacterial and anticancer activity?

- Methodological Answer :

- Hybrid Design : Conjugate the quinoline core with ciprofloxacin-like moieties (e.g., piperazinyl groups) via amide or ester linkages .

- Dual-Activity Assays : Test hybrids against HeLa (cancer) and P. aeruginosa (bacterial) cell lines. Synergy is quantified using Chou-Talalay combination indices .

Q. How is the compound’s photostability evaluated for in vivo applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.